Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate
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Overview
Description
Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes an amino group and a methyl group attached to the thiazole ring. It is a colorless or pale yellow liquid with a distinctive thiol-like odor and is soluble in organic solvents such as ethanol and acetone .
Mechanism of Action
Target of Action
Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate is a derivative of thiazole, a heterocyclic compound. Thiazoles are found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, potentially leading to a range of effects . The thiazole ring’s aromaticity allows it to participate in various reactions, including donor-acceptor and nucleophilic reactions .
Biochemical Pathways
Thiazole derivatives can influence various biochemical pathways. They may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems . .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physicochemical properties of thiazole, such as its solubility and aromaticity, could potentially influence its interaction with the biological environment .
Biochemical Analysis
Biochemical Properties
Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate, like other thiazoles, can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific biochemical context. For example, some thiazoles have been found to act as enzyme inhibitors, binding to the active site of an enzyme and preventing it from carrying out its normal function . Others may act as enzyme activators, enhancing the activity of certain enzymes .
Cellular Effects
The effects of this compound on cells can be diverse, depending on the specific cellular context. It can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some thiazoles have been found to influence the activity of certain signaling pathways, leading to changes in cellular behavior .
Molecular Mechanism
Like other thiazoles, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. This could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound can be transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . Another common method involves the reaction of 2-oxo-4-methylthiazole with concentrated ammonia solution at low temperatures, followed by neutralization with sodium carbonate to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to reflux conditions, followed by extraction and purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-5 position of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or aminated thiazole derivatives.
Scientific Research Applications
Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
2-Aminothiazole: Shares the thiazole ring but lacks the methyl and ester groups.
4-Methylthiazole: Similar structure but without the amino and ester groups.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Uniqueness: Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group, methyl group, and ester functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4-5(3-6(10)11-2)12-7(8)9-4/h3H2,1-2H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMDSHIPWBSNCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.